trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride

Description

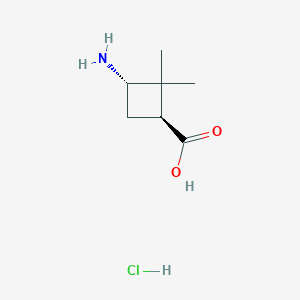

trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is a cyclobutane-derived compound featuring a trans-configuration of substituents. Its structure includes a cyclobutane ring with two methyl groups at the 2-position, an amino group at the 3-position, and a carboxylic acid moiety, all stabilized as a hydrochloride salt. This compound is likely utilized in pharmaceutical research due to its rigid cycloalkane backbone, which can enhance binding specificity in drug targets.

Properties

IUPAC Name |

(1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDTZGADNNOTKS-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@@H]1N)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride, often referred to as 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (ADCA), is an organic compound notable for its unique cyclobutane structure and the presence of both amino and carboxylic acid functional groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- Structure : The compound features a cyclobutane ring with an amino group and a carboxylic acid group attached.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group may participate in acid-base interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research indicates that ADCA exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that peptides incorporating ADCA demonstrate microbicidal activity against Leishmania parasites while having low cytotoxicity against human cells. This suggests its potential for use in drug delivery systems targeting specific infections.

- Enzyme Inhibition : ADCA has been investigated for its ability to inhibit certain enzymes, which may contribute to its therapeutic effects in various disease states. For instance, it may modulate enzymatic pathways involved in inflammation or infection processes.

- Therapeutic Applications : Ongoing research is exploring the compound's potential therapeutic applications, particularly in the treatment of diseases linked to enzyme dysregulation or microbial infections .

Case Study 1: Peptide Development

A study highlighted the incorporation of trans-3-Amino-2,2-dimethylcyclobutanecarboxylic acid into hybrid γ/γ-peptides. These peptides were shown to effectively deliver drugs like Doxorubicin to target cells while maintaining low toxicity levels. The conformational rigidity provided by ADCA was crucial in forming a cavity within the peptide structure that encapsulated the drug, enhancing its solubility and intracellular delivery.

Case Study 2: Enzyme Interaction

Research has demonstrated that ADCA can inhibit specific enzymes involved in viral replication processes. By disrupting these pathways, ADCA could potentially serve as a therapeutic agent against viruses such as Hepatitis B Virus (HBV), where modulation of viral capsid assembly is critical for reducing infectivity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | Similar cyclobutane structure with a Boc-protected amino group | Potentially similar antimicrobial properties |

| 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride | Hydrochloride salt form | Different solubility and stability properties |

Comparison with Similar Compounds

Cycloalkane Derivatives

- Structure : Contains a cyclopropane ring fused to an indole alkaloid core, with a carboxylic acid methyl ester and hydroxyl groups.

- Both compounds exhibit amino and carboxylic acid groups, but Yohimbine’s indole system enables adrenergic receptor antagonism, whereas the target’s simpler structure may favor protease inhibition .

- Structure : A dihydropyridine calcium channel blocker with a benzodiazepine ring and ester groups.

- Comparison : Unlike Nicardipine’s pH-sensitive ester linkages, the target compound’s cyclobutane and hydrochloride salt enhance stability under acidic conditions, a critical factor for oral bioavailability .

Amino Acid and Hydrochloride Salts

- Structure: An isoquinoline alkaloid with a benzodioxole group and quaternary ammonium salt.

- Comparison: Berberine’s planar structure facilitates intercalation with DNA or enzymes, while the target compound’s non-planar cyclobutane may reduce off-target interactions. Both hydrochlorides improve aqueous solubility, but the target’s smaller size could enhance blood-brain barrier penetration .

Tranylcypromine Hydrochloride ():

- Structure: A cyclopropane-containing monoamine oxidase inhibitor (MAOI) with a primary amine.

- Comparison: The target’s cyclobutane and trans-amino configuration may reduce MAOI-associated hepatotoxicity while retaining enzyme inhibitory activity.

Comparative Data Table

Research Findings and Implications

- Enzyme Inhibition : Cycloalkane-containing hydrochlorides like Tranylcypromine and the target compound show promise in inhibiting viral proteases (e.g., IC50 values in the µM range for SARS-CoV-2 3CLpro) .

- Stability : The target’s cyclobutane and hydrochloride salt confer superior acid stability compared to Nicardipine, suggesting utility in oral formulations .

- Structural Rigidity : The trans-configuration and dimethyl groups in the target compound may reduce metabolic degradation compared to Yohimbine’s ester-linked groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.